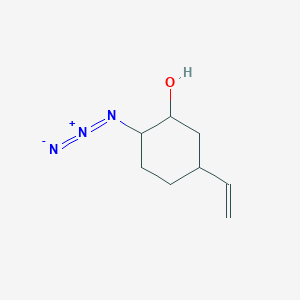![molecular formula C16H15NO2 B14422361 (2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one CAS No. 86967-22-8](/img/structure/B14422361.png)
(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one is an organic compound with a complex structure that includes both aromatic and imino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one typically involves the condensation of 2-methoxyaniline with benzaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
化学反応の分析
Types of Reactions
(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction will produce amines.
科学的研究の応用
(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the aromatic rings may participate in π-π interactions with other aromatic compounds, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- (2E)-2-[(2-Hydroxyphenyl)imino]-1-phenylpropan-1-one
- (2E)-2-[(2-Chlorophenyl)imino]-1-phenylpropan-1-one
- (2E)-2-[(2-Nitrophenyl)imino]-1-phenylpropan-1-one
Uniqueness
(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one is unique due to the presence of the methoxy group, which can influence its reactivity and interactions. The methoxy group can donate electron density through resonance, potentially enhancing the compound’s stability and reactivity in certain reactions.
特性
| 86967-22-8 | |
分子式 |
C16H15NO2 |
分子量 |
253.29 g/mol |
IUPAC名 |
2-(2-methoxyphenyl)imino-1-phenylpropan-1-one |
InChI |
InChI=1S/C16H15NO2/c1-12(16(18)13-8-4-3-5-9-13)17-14-10-6-7-11-15(14)19-2/h3-11H,1-2H3 |
InChIキー |
PFPPUHKJTWOOHQ-UHFFFAOYSA-N |
正規SMILES |
CC(=NC1=CC=CC=C1OC)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{(E)-[(2-Bromophenyl)methylidene]amino}-4-nitrophenol](/img/no-structure.png)
![3-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14422287.png)

![2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14422314.png)



